2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 5-methyl-1,3,4-thiadiazole-2-thiol under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-1,3-thiazole: Shares the thiazole ring but lacks the thiadiazole moiety.
5-methyl-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole ring but lacks the thiazole moiety.
3,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its dual thiazole and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H16N4O3S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-9-19-20-16(25-9)18-14(21)7-11-8-24-15(17-11)10-4-5-12(22-2)13(6-10)23-3/h4-6,8H,7H2,1-3H3,(H,18,20,21) |
InChI Key |
RADYJSCZARXNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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